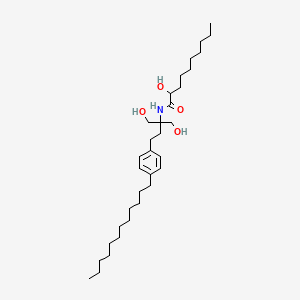
2-Hydroxydecanal Fingolimod
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxydecanal Fingolimod is a synthetic compound that has garnered significant attention in the field of medicinal chemistry. It is primarily known for its role as a sphingosine-1-phosphate receptor modulator, which has therapeutic applications in the treatment of multiple sclerosis. The compound’s unique structure and biological activity make it a subject of extensive research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxydecanal Fingolimod involves multiple steps, starting from readily available precursors. One common route includes the alkylation of a sphingosine backbone followed by selective hydroxylation to introduce the hydroxydecanal moiety. The reaction conditions typically involve the use of strong bases and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound is carried out through a series of optimized chemical reactions. The process includes large-scale alkylation, hydroxylation, and purification steps. Advanced techniques such as ultra-performance liquid chromatography (UPLC) are employed to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions: 2-Hydroxydecanal Fingolimod undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and ketones.
Reduction: Reduction reactions can convert the aldehyde group to primary alcohols.
Substitution: Nucleophilic substitution reactions can modify the hydroxydecanal moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Conditions often involve the use of strong nucleophiles such as sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further explored for their biological activities .
科学研究应用
2-Hydroxydecanal Fingolimod has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying sphingosine-1-phosphate receptor modulators.
Biology: The compound is used to investigate cellular signaling pathways and immune responses.
Medicine: It is a key therapeutic agent in the treatment of multiple sclerosis and is being explored for other autoimmune diseases.
作用机制
The mechanism of action of 2-Hydroxydecanal Fingolimod involves its binding to sphingosine-1-phosphate receptors on lymphocytes. This binding prevents lymphocytes from leaving lymph nodes, thereby reducing their presence in the bloodstream and mitigating autoimmune responses. The compound also influences various molecular pathways, including the inhibition of histone deacetylases and activation of protein phosphatase 2A .
相似化合物的比较
- Siponimod (Mayzent)
- Ozanimod (Zeposia)
- Ponesimod (Ponvory)
Comparison: 2-Hydroxydecanal Fingolimod is unique due to its specific binding affinity and modulation of sphingosine-1-phosphate receptors. Compared to similar compounds, it has a broader range of biological activities and a well-established safety profile. Its effectiveness in reducing relapses and disability progression in multiple sclerosis patients sets it apart from other sphingosine-1-phosphate receptor modulators .
属性
分子式 |
C33H59NO4 |
|---|---|
分子量 |
533.8 g/mol |
IUPAC 名称 |
N-[4-(4-dodecylphenyl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl]-2-hydroxydecanamide |
InChI |
InChI=1S/C33H59NO4/c1-3-5-7-9-11-12-13-14-15-17-19-29-21-23-30(24-22-29)25-26-33(27-35,28-36)34-32(38)31(37)20-18-16-10-8-6-4-2/h21-24,31,35-37H,3-20,25-28H2,1-2H3,(H,34,38) |
InChI 键 |
KWIYQTIBWFYXBS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)NC(=O)C(CCCCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B13433025.png)

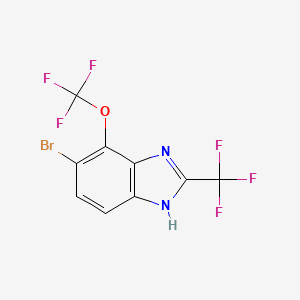

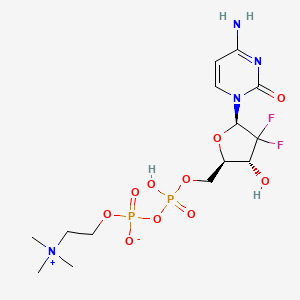

![4-[(1-Methylethyl)thio]-1,2-benzenediamine](/img/structure/B13433052.png)
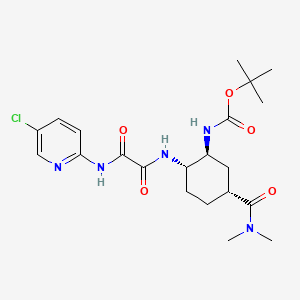
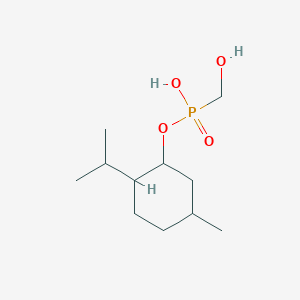
![3-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)indole](/img/structure/B13433079.png)


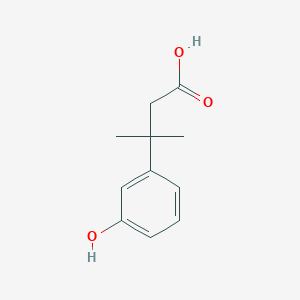
![Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester](/img/structure/B13433103.png)
